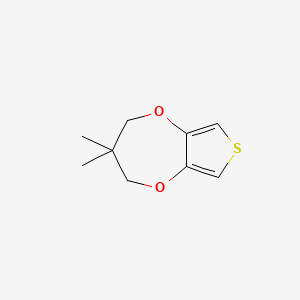
3,4-(2,2-二甲基丙撑二氧)噻吩
描述
3,4-(2,2-Dimethylpropylenedioxy)thiophene is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-(2,2-Dimethylpropylenedioxy)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-(2,2-Dimethylpropylenedioxy)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机光伏
该化合物用于制造染料敏化太阳能电池 (DSSCs)。 它使用逐层 (LBL) 和旋涂等技术形成薄膜,这对制造高效太阳能电池至关重要 .
电致变色材料
它在电致变色器件中充当共轭聚合物。 这些材料在施加电荷时会改变颜色,在智能窗户和显示器中非常有用 .
传感器
由于其电学特性,该化合物可用于开发化学传感器。 这些传感器可以根据电导率的变化检测各种物质 .
有机半导体
它在有机电子学中作为有机半导体材料具有重要应用。 它可用于制备有机薄膜晶体管、有机发光二极管 (OLED) 和其他器件 .
涂层和染料
该化合物表现出良好的溶解性和热稳定性,使其成为涂料、染料和化学传感器材料的原料 .
稳定性研究
对电致变色聚(3,4-(2,2-二甲基丙撑二氧)噻吩)薄膜的劣化机制的研究为提高电致变色材料的使用寿命和商业可行性提供了见解 .
作用机制
Target of Action
It is an analogue of edot (3,4-ethylenedioxythiophene), a commonly used monomer in the synthesis of conductive polymers . Therefore, it can be inferred that its targets might be similar to those of EDOT, which are primarily involved in the formation of conductive polymers.
Mode of Action
The compound interacts with its targets through a process of polymerization, forming a π-conjugated system . This results in a material with high conductivity and surface electroactivity . The compound forms a thin film by using layer-by-layer (LBL) technique and spin coating .
Biochemical Pathways
As an analogue of edot, it is likely involved in the formation of conductive polymers, which can transport charge between inorganic, electrically conducting metals and organic, proton-conducting biological systems .
Result of Action
The primary result of the action of 3,4-(2,2-Dimethylpropylenedioxy)thiophene is the formation of a conductive polymer with high electroactivity . This polymer exhibits promising electrochromic performance with rapid switching . It has lower oxidation potentials and greater stability than polythiophene .
Action Environment
The action, efficacy, and stability of 3,4-(2,2-Dimethylpropylenedioxy)thiophene can be influenced by various environmental factors. For instance, the morphology of the polymer can change from irregular networks to compact microstructures due to the trapping and adsorption of ions on polymer fibers . This can reduce the number of electroactive sites and block ion channels, preventing the migration of free ions from the electrolyte .
生化分析
Biochemical Properties
3,4-(2,2-Dimethylpropylenedioxy)thiophene plays a significant role in biochemical reactions, particularly in the context of its polymerized form, poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProDOT-Me2). This polymer interacts with various enzymes and proteins, facilitating electron transfer processes. The compound’s interaction with biomolecules such as cytochrome P450 enzymes is crucial for its role in redox reactions. These interactions are characterized by the compound’s ability to undergo reversible oxidation and reduction, which is essential for its function in biochemical pathways .
Cellular Effects
The effects of 3,4-(2,2-Dimethylpropylenedioxy)thiophene on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound can affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Studies have shown that 3,4-(2,2-Dimethylpropylenedioxy)thiophene can induce changes in the expression of genes related to oxidative stress response, highlighting its impact on cellular function .
Molecular Mechanism
At the molecular level, 3,4-(2,2-Dimethylpropylenedioxy)thiophene exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of various substrates. Additionally, 3,4-(2,2-Dimethylpropylenedioxy)thiophene can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-(2,2-Dimethylpropylenedioxy)thiophene have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-(2,2-Dimethylpropylenedioxy)thiophene remains stable under controlled conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, such as upregulation of antioxidant defenses .
Dosage Effects in Animal Models
The effects of 3,4-(2,2-Dimethylpropylenedioxy)thiophene vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting redox balance and reducing oxidative stress. At high doses, it may exhibit toxic effects, such as inducing apoptosis or necrosis in certain cell types. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain concentration, beyond which adverse effects become prominent .
Metabolic Pathways
3,4-(2,2-Dimethylpropylenedioxy)thiophene is involved in several metabolic pathways, primarily those related to redox reactions. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s role in maintaining cellular redox homeostasis and protecting cells from oxidative damage .
Transport and Distribution
Within cells and tissues, 3,4-(2,2-Dimethylpropylenedioxy)thiophene is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms. For instance, it can be actively transported into cells via specific transporters, and its distribution within tissues is determined by its affinity for binding proteins .
Subcellular Localization
The subcellular localization of 3,4-(2,2-Dimethylpropylenedioxy)thiophene is critical for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and redox balance. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, ensuring its proper localization and function .
属性
IUPAC Name |
3,3-dimethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2)5-10-7-3-12-4-8(7)11-6-9/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEUIEYRIVFGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CSC=C2OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
255901-53-2 | |
| Record name | 2H-Thieno[3,4-b][1,4]dioxepin, 3,4-dihydro-3,3-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=255901-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00431451 | |
| Record name | 3,4-(2,2-Dimethylpropylenedioxy)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255901-50-9 | |
| Record name | 3,4-(2,2-Dimethylpropylenedioxy)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


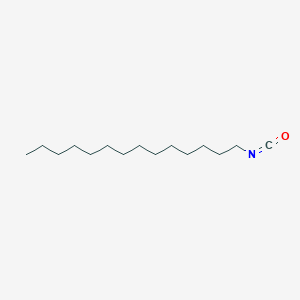
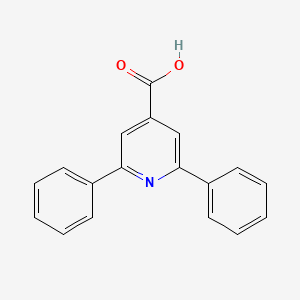
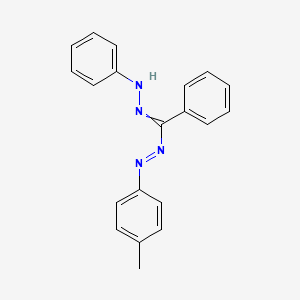
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
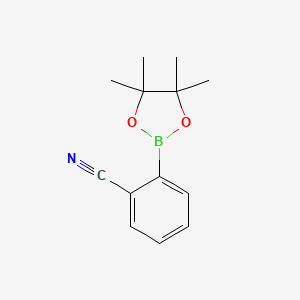
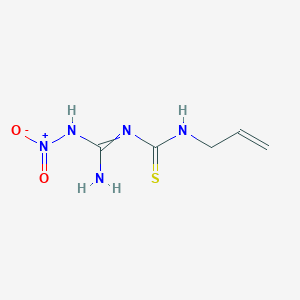
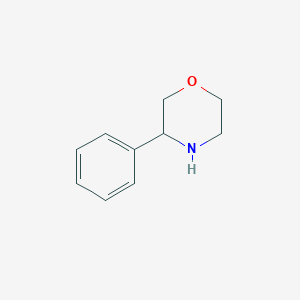
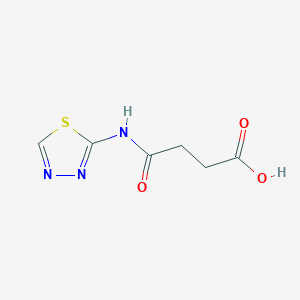
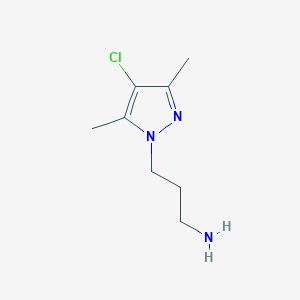
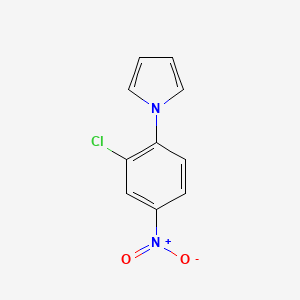

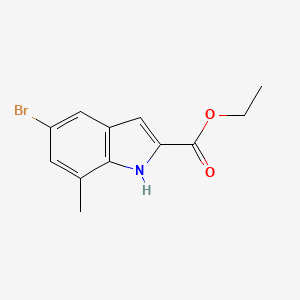
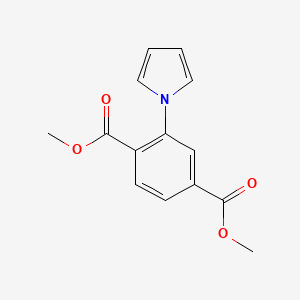
![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1352905.png)
